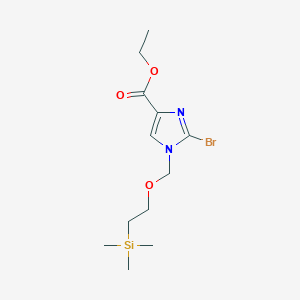

Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC18714905

Molecular Formula: C12H21BrN2O3Si

Molecular Weight: 349.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21BrN2O3Si |

|---|---|

| Molecular Weight | 349.30 g/mol |

| IUPAC Name | ethyl 2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H21BrN2O3Si/c1-5-18-11(16)10-8-15(12(13)14-10)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3 |

| Standard InChI Key | GGSQZVQBOYNJEF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN(C(=N1)Br)COCC[Si](C)(C)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule’s architecture centers on a 1H-imidazole ring substituted at three positions:

-

Position 1: A (2-(trimethylsilyl)ethoxy)methyl (SEM) group, serving as a protective moiety for the imidazole nitrogen. This SEM group combines a silicon-stabilized ethoxy chain with a methylene linker, enhancing solubility in nonpolar media while preventing unwanted nucleophilic attack at the N1 position.

-

Position 2: A bromine atom, which introduces electronegativity and enables subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Position 4: An ethyl carboxylate ester (–COOEt), providing a handle for hydrolysis to carboxylic acids or transesterification.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | CHBrNOSi* | |

| Molecular weight | 349.30 g/mol | |

| Key functional groups | Bromoimidazole, SEM, ester | |

| *Inferred from structural analysis; explicit formula not provided in sources. |

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized through a sequential functionalization strategy:

Step 1: Imidazole Bromination

A precursor imidazole (e.g., ethyl 1H-imidazole-4-carboxylate) undergoes electrophilic bromination at position 2 using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. This step introduces the critical C–Br bond necessary for subsequent metal-catalyzed reactions.

Step 2: SEM Protection

The N1 nitrogen is protected via reaction with (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) under basic conditions (e.g., KCO in DMF) . The SEM group’s orthogonality to other protective groups allows selective deprotection in multistep syntheses.

Step 3: Esterification (if required)

Pre-existing carboxylate groups may be esterified using ethanol under acidic or coupling conditions, though this step is often integrated into earlier stages .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C to RT, 12h | 65–75% | |

| SEM Protection | SEM-Cl, KCO, DMF, 90°C, 3h | 70–85% |

Physicochemical Properties

Spectroscopic Profiles

-

H NMR: Expected signals include:

Chemical Reactivity and Applications

Halogen-Metal Exchange and Cross-Coupling

The C2 bromine participates in palladium-catalyzed couplings (e.g., Suzuki, Stille) to introduce aryl, heteroaryl, or alkenyl groups. For example:

Ester Functionalization

The ethyl carboxylate can be:

Applications in Medicinal Chemistry

-

Kinase inhibitor precursors: The imidazole core is a scaffold for ATP-binding site inhibitors.

-

Antiviral agents: Brominated imidazoles show activity against RNA viruses in preclinical studies .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin contact | Wear nitrile gloves; use fume hood | |

| Inhalation | Avoid dust formation; PPE required |

Future Directions and Research Opportunities

-

Catalytic Asymmetric Functionalization: Developing enantioselective methods to access chiral imidazole derivatives.

-

PROTAC Development: Leveraging the SEM group for targeted protein degradation platforms.

-

Green Synthesis: Exploring mechanochemical or flow-chemistry approaches to improve bromination efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume